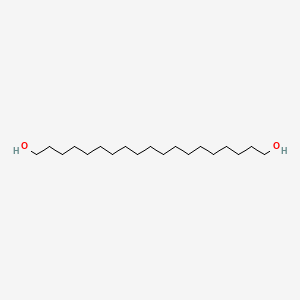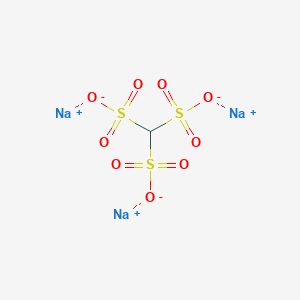
1,19-Nonadecanediol
Overview
Description
1,19-Nonadecanediol is a useful research compound. Its molecular formula is C19H40O2 and its molecular weight is 300.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,19-Nonadecanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,19-Nonadecanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection of Heavy Metals
A study demonstrated that self-assembled 1-octadecanethiol monolayers on graphene can effectively detect mercury at a concentration of 10 ppm. This suggests its potential as a sensor for heavy metals (Zhang et al., 2010).
Cancer Research
Nuclear Magnetic Resonance (NMR) spectroscopy, which is relevant in the study of 1,19-Nonadecanediol, shows promise for noninvasive cancer cell studies and in vivo cancer therapy monitoring. This could be significant in the diagnosis and monitoring of cancer patients (Daly & Cohen, 1989).
Biofuel Production
Direct transesterification, isomerization, and methoxycarbonylation of various plant oils into 1,19-nonadecanedioate using specific catalysts under mild conditions show high activity and selectivity. This process is significant for biofuel production (Walther, Martin, & Köckritz, 2013).
Polymer and Fine Chemistry
The catalytic transformation of sunflower oil into dimethyl 1,19-nonadecanedioate using specific catalysts offers a renewable resource for polymer and fine chemistry applications (Walther et al., 2013).
Drug Metabolism Studies
NMR spectroscopy is a non-invasive and non-destructive technique crucial for studying drug metabolism in both in vitro and in vivo environments (Malet-Martino & Martino, 1989).
Production of Polymer Precursors
Natural oils can be catalytically transformed to produce polymer precursors, which have applications in pharmaceuticals, cosmetics, and as pharmaceutical intermediates (Furst et al., 2012).
Synthesis of Long-Chain Linear Monomers and Polycondensates
Unsaturated fatty acid esters can be synthesized into long-chain linear C19 and C23 monomers and polycondensates, offering potential for high-performance, renewable materials (Stempfle et al., 2011).
properties
IUPAC Name |
nonadecane-1,19-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPKZJWXMSYCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonadecane-1,19-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B8205860.png)


![2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine](/img/structure/B8205892.png)

![2,2-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8205897.png)
![7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B8205903.png)
![8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]](/img/structure/B8205911.png)
![rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol](/img/structure/B8205916.png)


![4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan](/img/structure/B8205942.png)
